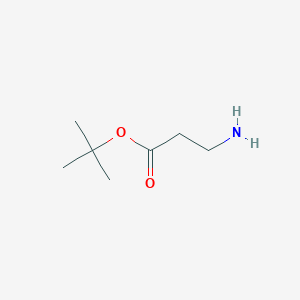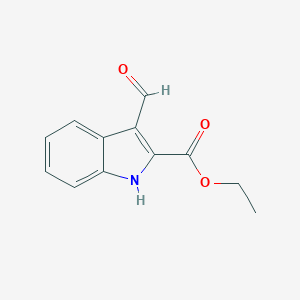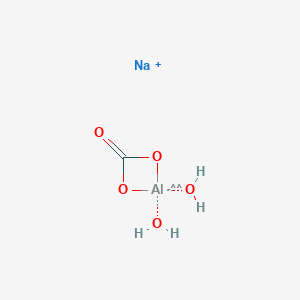
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-, also known as BOPF, is a heterocyclic compound that has been extensively studied in the field of organic chemistry due to its unique chemical properties. BOPF is a white solid that can be synthesized through various methods and has shown promising results in scientific research applications. In
Mechanism Of Action
The mechanism of action of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- is not well understood, but it is believed to be due to its ability to form stable complexes with transition metals. These complexes have been shown to have unique chemical properties that make them useful in various applications, including catalysis and fluorescence.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-. However, it has been reported to have low toxicity and is not known to have any adverse effects on human health.
Advantages And Limitations For Lab Experiments
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the study of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-. One area of research is the development of new synthetic methods for 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- and its derivatives. Another area of research is the exploration of its potential applications in catalysis, fluorescence, and other fields. Additionally, the study of the biochemical and physiological effects of 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- could lead to the development of new drugs and therapies.
Synthesis Methods
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- can be synthesized through various methods, including the reaction of 2,5-difluorobenzoic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and finally with pentafluorophenyl magnesium bromide. Another method involves the reaction of 2,5-difluorobenzoic acid with 4-nitrophenylhydrazine in the presence of triethylamine, followed by the reaction with pentafluorophenyl magnesium bromide. Both methods have been reported to yield high purity 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)-.
Scientific Research Applications
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has been extensively studied in the field of organic chemistry due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds, including fluorescent dyes, liquid crystals, and polymers. 1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- has also been used as a ligand in catalysis, where it has shown excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
properties
CAS RN |
16184-59-1 |
|---|---|
Product Name |
1,3,4-Oxadiazole, 2,5-bis(pentafluorophenyl)- |
Molecular Formula |
C14F10N2O |
Molecular Weight |
402.15 g/mol |
IUPAC Name |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14F10N2O/c15-3-1(4(16)8(20)11(23)7(3)19)13-25-26-14(27-13)2-5(17)9(21)12(24)10(22)6(2)18 |
InChI Key |
IXTLPVLHPRQLGS-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Other CAS RN |
16184-59-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




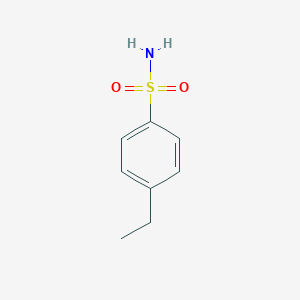
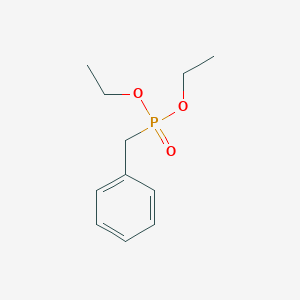
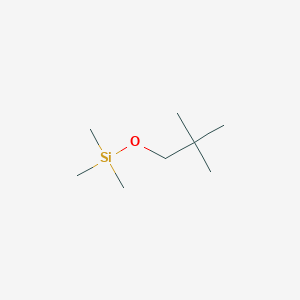

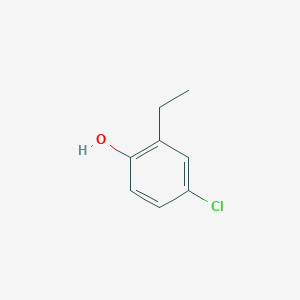
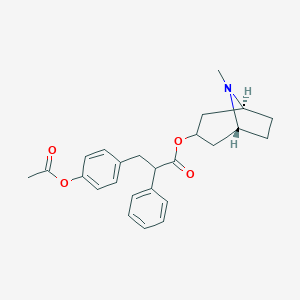
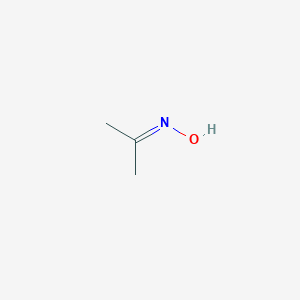
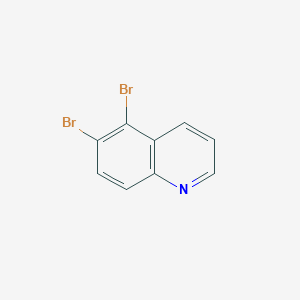
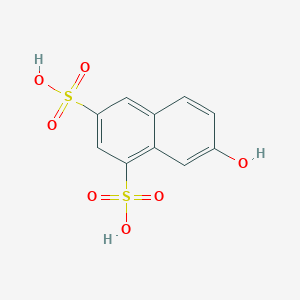
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
